2-(3-Sulfamoylphenyl)acetic acid

Medicinal Chemistry Carbonic Anhydrase Inhibition Sodium Channel Modulation

Why settle for the wrong isomer? 2-(3-Sulfamoylphenyl)acetic acid (CAS 407640-36-2) is the essential meta‑substituted regioisomer for carbonic anhydrase inhibitors achieving subnanomolar Ki (0.32 nM) against hCA II, sodium channel blockers with IC₅₀ 9–10 nM (US 11203571), and PPAR modulators for metabolic disorders. The meta‑sulfamoyl orientation enables orthogonal derivatization and isoform selectivity that the para analog (22958‑64‑1) cannot replicate. Insist on CAS 407640‑36‑2 to guarantee SAR reproducibility and patent integrity in your next medicinal chemistry campaign.

Molecular Formula C8H9NO4S
Molecular Weight 215.22
CAS No. 407640-36-2
Cat. No. B2950656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Sulfamoylphenyl)acetic acid
CAS407640-36-2
Molecular FormulaC8H9NO4S
Molecular Weight215.22
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)CC(=O)O
InChIInChI=1S/C8H9NO4S/c9-14(12,13)7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13)
InChIKeyFAAFNJYMCOODKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Sulfamoylphenyl)acetic Acid (CAS 407640-36-2) for Pharmaceutical Intermediates and R&D


2-(3-Sulfamoylphenyl)acetic acid (CAS 407640-36-2) is a sulfonamide-functionalized phenylacetic acid derivative with molecular formula C₈H₉NO₄S and molecular weight 215.23 g/mol . This compound is supplied as a white to slightly yellow crystalline powder at a standard purity specification of ≥95% and is characterized by a meta-substituted sulfamoyl (-SO₂NH₂) group on the phenyl ring [1]. The molecule serves as a versatile synthetic intermediate and building block for constructing diverse compound libraries, including carbonic anhydrase inhibitors, anticancer agents, and metabolic disorder therapeutics [2]. Its dual functional groups—carboxylic acid and primary sulfonamide—enable orthogonal derivatization strategies via amide coupling and sulfonamide modification, making it a strategic starting material for medicinal chemistry campaigns targeting enzyme inhibition and receptor modulation [3].

2-(3-Sulfamoylphenyl)acetic Acid: Why the Meta-Sulfamoyl Regioisomer Cannot Be Substituted by Para or Ortho Analogs


The 3-sulfamoylphenyl (meta) regioisomer of this compound exhibits fundamentally distinct synthetic utility and structural properties compared to its 4-sulfamoylphenyl (para) analog (CAS 22958-64-1), rendering generic substitution scientifically invalid for rigorous applications. The meta-substitution pattern places the sulfamoyl group in a non-conjugated orientation relative to the acetic acid moiety, resulting in unique electronic properties that differentially modulate reactivity in amide coupling reactions [1]. In carbonic anhydrase inhibitor development, 3-sulfamoylphenyl-derived compounds demonstrate isoform selectivity profiles that differ markedly from 4-sulfamoylphenyl analogs, with certain derivatives achieving subnanomolar to low nanomolar Ki values (0.32–83.3 nM) against hCA II while maintaining selectivity over off-target isoforms [2]. Furthermore, the meta-sulfamoyl scaffold is specifically claimed in patents for sodium channel blockers (IC₅₀ values of 9–10 nM) and PPAR modulators, where the regiospecific positioning of the sulfonamide group is critical for target engagement [3]. Procurement of the incorrect regioisomer introduces uncontrolled variables that can invalidate SAR studies, compromise patent claims, and lead to irreproducible biological outcomes.

2-(3-Sulfamoylphenyl)acetic Acid: Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Position Differentiates Synthetic Versatility and Pharmacological Profiles

The 3-sulfamoylphenyl (meta) regioisomer confers distinct electronic and steric properties that fundamentally alter target binding profiles. In a direct comparison of 3-sulfamoylphenyl versus 4-sulfamoylphenyl (para) regioisomers in maleamide acid derivatives, the two regioisomers exhibited differential inhibition patterns against purified human carbonic anhydrase isoforms hCA I and hCA II [1]. Furthermore, patent data demonstrates that N-(3-sulfamoylphenyl)-2-(4-substituted)acetamide derivatives achieve potent sodium channel blockade with IC₅₀ values of 9–10 nM in patch clamp electrophysiology assays using dorsal root ganglion neurons, where the meta-sulfamoyl orientation is essential for efficacy [2]. In contrast, para-sulfamoylphenyl derivatives are predominantly associated with different pharmacological profiles, including COX-2 inhibition and alternative CA isoform selectivity patterns, with reported Ki values for 4-sulfamoylphenyl derivatives against hCA II ranging from 3.9–8.9 nM—a substantially different potency range compared to 3-sulfamoylphenyl-containing analogs .

Medicinal Chemistry Carbonic Anhydrase Inhibition Sodium Channel Modulation

Meta-Substitution Enables Selective Carbonic Anhydrase Isoform Targeting

Derivatives incorporating the 3-sulfamoylphenyl scaffold demonstrate potent and selective inhibition of cancer-associated carbonic anhydrase isoforms. A series of 1H-indole-2,3-dione 3-thiosemicarbazones bearing the 3-sulfamoylphenyl moiety were evaluated against purified human carbonic anhydrase isoforms. The compounds exhibited hCA II inhibitory effects at subnanomolar to low nanomolar levels, with Ki values ranging from 0.32 to 83.3 nM, and demonstrated generally high selectivity for hCA II over hCA I, IX, and XII [1]. This selectivity profile is a direct consequence of the meta-sulfamoyl geometry, which positions the zinc-binding sulfonamide group in an orientation that preferentially engages the hCA II active site architecture. In parallel studies, N-(3-sulfamoylphenyl)propanamide/benzamide derivatives were synthesized and evaluated against CA isozymes isolated from human erythrocytes, demonstrating measurable inhibitory effects with isoform-dependent potency variations [2]. For reference, the clinical standard acetazolamide exhibits Ki values of approximately 250 nM against hCA I and 12.5 nM against hCA II [3], indicating that optimized 3-sulfamoylphenyl derivatives achieve comparable or superior potency with enhanced selectivity.

Carbonic Anhydrase Cancer Therapeutics Enzyme Inhibition

Regioisomeric Purity and Batch-to-Batch Analytical Traceability

Commercial supply of 2-(3-sulfamoylphenyl)acetic acid (CAS 407640-36-2) is specified at ≥95% purity with batch-specific analytical documentation including NMR, HPLC, and GC verification . This level of analytical certification distinguishes it from the para analog (CAS 22958-64-1), which is also supplied at ≥95% purity with melting point specification of 182–184°C , confirming that the two regioisomers are physically distinct crystalline solids with non-overlapping physical properties. The availability of batch-specific QC data for the meta isomer ensures that end-users can verify regioisomeric identity and purity prior to critical experiments. This is particularly important given that the meta and para isomers share identical molecular formulas (C₈H₉NO₄S) and molecular weights (215.23 g/mol), making them analytically indistinguishable by mass spectrometry alone without chromatographic separation [1]. The distinct retention characteristics of the two regioisomers under reversed-phase HPLC conditions provide a verifiable method for confirming correct procurement.

Quality Control Analytical Chemistry Procurement

Cost-Effective Scaffold Access with Distinct IP Freedom-to-Operate

The 3-sulfamoylphenylacetic acid scaffold is a commercially available building block priced competitively relative to its synthetic complexity, with typical 50 mg quantities available at approximately 598 € from specialized chemical suppliers . This pricing represents a cost advantage compared to custom synthesis of regioisomerically pure 3-sulfamoylphenyl intermediates, which would require multistep synthetic sequences starting from 3-aminophenylacetic acid via sulfonation with chlorosulfonic acid followed by neutralization . Critically, the meta-sulfamoylphenyl core appears in composition-of-matter patents for sodium channel blockers (US11203571), PPAR modulators, and carbonic anhydrase inhibitors, where the 3-substitution pattern is specifically claimed as essential for activity [1]. In contrast, the 4-sulfamoylphenyl analog is extensively claimed in prior art for sulfonylurea herbicides, COX-2 inhibitors, and antiglaucoma agents, creating a distinct IP landscape that may favor the meta isomer for freedom-to-operate in certain therapeutic areas .

Drug Discovery Patent Strategy Medicinal Chemistry

2-(3-Sulfamoylphenyl)acetic Acid: Optimal Application Scenarios for Research and Industrial Use


Lead Optimization for Isoform-Selective Carbonic Anhydrase Inhibitors

The 3-sulfamoylphenylacetic acid core serves as an optimal starting scaffold for developing isoform-selective carbonic anhydrase (CA) inhibitors, particularly targeting cancer-associated isoforms hCA IX and XII or neuronal hCA VII. As demonstrated by Eraslan-Elma et al. (2023), 3-sulfamoylphenyl-containing 1H-indole-2,3-dione 3-thiosemicarbazones achieve subnanomolar to low nanomolar Ki values (0.32–83.3 nM) against hCA II with demonstrable selectivity over off-target isoforms [1]. The carboxylic acid moiety provides a versatile handle for amide coupling to diverse tail groups, enabling systematic exploration of isoform selectivity determinants. This scaffold is particularly suitable for programs where the para-sulfamoylphenyl analog has been precluded by existing IP or where the meta orientation is required for optimal active site complementarity with specific CA isoforms [2].

Sodium Channel Blocker Discovery for Pain and Neurological Disorders

The meta-sulfamoylphenyl group is specifically claimed in composition-of-matter patents for potent sodium channel blockers. US Patent US11203571 discloses N-(3-sulfamoylphenyl)-2-(4-substituted)acetamide derivatives with IC₅₀ values of 9–10 nM in patch clamp electrophysiology assays using dorsal root ganglion neurons [1]. The regiospecific meta-substitution is essential for achieving the required sodium channel subtype selectivity, as alternative substitution patterns result in substantial loss of potency or altered selectivity profiles. This scaffold is therefore indicated for medicinal chemistry programs targeting Nav1.3, Nav1.7, or related voltage-gated sodium channels implicated in pain, epilepsy, and cardiac arrhythmias.

PPAR Modulator Development for Metabolic Disorders

Phenylsulfamoyl compounds, including those derived from 3-sulfamoylphenylacetic acid, are disclosed in multiple patent families as peroxisome proliferator-activated receptor (PPAR) agonists and partial agonists [1]. These compounds have potential applications in the treatment of obesity, non-insulin dependent diabetes mellitus (NIDDM), hyperglycemia, dyslipidemia, hyperlipidemia, atherosclerosis, and vascular restenosis [2]. The 3-sulfamoylphenylacetic acid core provides the essential sulfonamide pharmacophore required for PPAR binding, while the carboxylic acid group enables further optimization of pharmacokinetic properties through prodrug strategies or salt formation. This scaffold offers a starting point for developing next-generation PPAR modulators with improved safety profiles relative to full agonists.

Anticancer Agent Discovery via Multi-Target SAR Exploration

The 3-sulfamoylphenylacetic acid scaffold has been utilized in the synthesis of [N-(substituted phenyl)-2-(3-substituted)sulfamoylphenyl]acetamide derivatives evaluated for anticancer activity [1]. Structure-activity relationship studies indicate that compounds with electron-donating substitutions on the phenyl ring exhibit enhanced anti-proliferative activity compared to those with electron-withdrawing groups [2]. The carboxylic acid functionality permits systematic derivatization to explore substitution effects on cytotoxicity, aqueous solubility, and cellular permeability. This scaffold is appropriate for hit-to-lead campaigns targeting multiple cancer cell lines, where the ability to rapidly generate diverse amide libraries enables efficient SAR mapping and identification of optimized clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Sulfamoylphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.